molecular formula C9H11ClO B3281638 (S)-1-(4-chlorophenyl)propan-1-ol CAS No. 73890-73-0

(S)-1-(4-chlorophenyl)propan-1-ol

Cat. No.: B3281638
CAS No.: 73890-73-0
M. Wt: 170.63 g/mol
InChI Key: TXAWBKBMGZKBNN-VIFPVBQESA-N
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Description

(S)-1-(4-Chlorophenyl)propan-1-ol (CAS: 73890-73-0) is a chiral secondary alcohol with the molecular formula C₉H₁₁ClO and a molar mass of 170.64 g/mol. Its structure features a 4-chlorophenyl group attached to a propan-1-ol backbone in the S-configuration . This enantiomeric specificity may influence its biological interactions, as chirality often affects binding affinity to enzymes or receptors. The compound is used in synthetic chemistry as an intermediate for pharmaceuticals or agrochemicals, though its direct biological activity remains less studied compared to structurally related halogenated compounds.

Properties

IUPAC Name

(1S)-1-(4-chlorophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAWBKBMGZKBNN-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-chlorophenyl)propan-1-ol typically involves the reduction of the corresponding ketone, (S)-1-(4-chlorophenyl)propan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Further reduction can lead to the formation of alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: (S)-1-(4-chlorophenyl)propan-1-one or (S)-1-(4-chlorophenyl)propanoic acid.

    Reduction: (S)-1-(4-chlorophenyl)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(4-chlorophenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (S)-1-(4-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (S)-1-(4-chlorophenyl)propan-1-ol with three categories of analogs: chlorinated alcohols , methyl-substituted alcohols , and halogenated chalcones .

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Cytotoxicity (IC₅₀, ppm)
This compound 73890-73-0 C₉H₁₁ClO 170.64 4-Cl-phenyl, S-configuration Not reported
(2S)-2-(4-Chlorophenoxy)propan-1-ol 87810-51-3 C₉H₁₁ClO₂ 186.64 4-Cl-phenoxy, S-configuration Not reported
1-(4-Methylphenyl)-1-propanol 25574-04-3 C₁₀H₁₄O 150.22 4-methylphenyl Not reported
(E)-1-(4-Chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-on (Chalcone C2) Not provided C₂₂H₁₇ClO 332.82 4-Cl-phenyl, 4-tolylphenyl, α,β-unsaturated ketone 37.24
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (Chalcone C4) Not provided C₂₄H₂₃BrO 413.35 3-Br-phenyl, 4-isopropylphenyl 22.41
Key Observations:

Chlorine vs. Bromine Substitution : Chalcone C4 (bromine at meta position) exhibits higher cytotoxicity (IC₅₀ = 22.41 ppm) than chlorinated analogs, likely due to bromine’s larger atomic radius enhancing hydrophobic interactions with cellular targets .

Functional Group Impact : The α,β-unsaturated ketone in chalcones (e.g., C2 and C4) confers potent anti-proliferative activity, whereas the alcohol group in this compound may limit direct cytotoxicity but enhance solubility for drug delivery .

Substituent Position : Para-substituted chlorophenyl groups (as in the target compound) are common in bioactive molecules, but meta-substituted bromine in chalcone C4 improves potency, suggesting positional flexibility in halogen placement .

Biological Activity

(S)-1-(4-Chlorophenyl)propan-1-ol, a chiral compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, focusing on antimicrobial, cytotoxic, and other relevant activities.

Chemical Structure and Properties

This compound has the molecular formula C9H11ClO and is characterized by the presence of a chlorophenyl group attached to a propanol backbone. The chirality at the carbon atom adjacent to the hydroxyl group is significant for its biological activity.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC9H11ClO
Molecular Weight172.64 g/mol
CAS Number83774-00-3
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. The introduction of chlorine in the phenyl ring appears to enhance the biological activity of compounds in this class.

Case Study: Antimicrobial Evaluation
A study assessed various derivatives of chlorophenyl alcohols, including this compound, against a range of bacterial strains. The results indicated that compounds with chlorine substituents exhibited improved antibacterial and antifungal activities compared to their non-chlorinated counterparts. Specifically, this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
MCF-7 (Breast)15.6
K562 (Leukemia)20.3
HeLa (Cervical)18.5

In a study involving MCF-7 breast cancer cells, this compound exhibited an IC50 value of 15.6 µM, indicating moderate cytotoxicity . This suggests potential as an antitumor agent, warranting further exploration into its mechanisms of action.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Membrane Disruption : Antimicrobial activity could be attributed to disruption of bacterial cell membranes.

Conclusion and Future Directions

This compound shows promising biological activities, particularly in antimicrobial and cytotoxic domains. Its structure-function relationship highlights the importance of substituents like chlorine in enhancing efficacy. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with target cells.
  • In Vivo Studies : Evaluating the therapeutic potential through animal models.

The ongoing investigation into this compound may lead to valuable insights for developing new therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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